2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
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Overview
Description
2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, and a pentazatricyclic core, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves multiple steps, typically starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions. The pentazatricyclic core is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents and conditions for these reactions include organic solvents like dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pentazatricyclic compounds. Compared to these, 2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Similar compounds include:
- 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one.
- 12-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-8-pentyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one.
Properties
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O2/c26-19-8-4-5-9-21(19)29-10-12-30(13-11-29)23(34)17-33-25(35)31-14-15-32-22(24(31)28-33)16-20(27-32)18-6-2-1-3-7-18/h1-9,14-16H,10-13,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBZWWENJMRQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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